molecular formula C6H8F3N3 B3070858 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1006448-59-4

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B3070858
CAS RN: 1006448-59-4
M. Wt: 179.14 g/mol
InChI Key: INGJRWZVZFWGPQ-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : "3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine" and its derivatives have been synthesized and characterized, providing insights into their structural properties through techniques like X-Ray crystallography, FT-IR, UV-visible, and NMR spectroscopy (Titi et al., 2020).

  • Reactivity Studies : Studies on the reactivity of related pyrazole derivatives, such as 3,4,5-1H-Trinitropyrazole, reveal their potential for nucleophilic substitution reactions, which is significant for developing new compounds (Dalinger et al., 2013).

  • Condensation Reactions : Investigations into three-component condensation reactions involving similar pyrazole compounds suggest pathways for synthesizing novel pyrazolopyrimidines and pyrazoloquinazolines, expanding the chemical versatility of these compounds (Kryl'skiĭ et al., 2010).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Properties : Certain pyrazole derivatives exhibit significant antimicrobial and antifungal properties, suggesting the potential of "3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine" in similar applications (Du et al., 2015).

  • Potential in Antitumor Activity : Research indicates that pyrazole derivatives may possess biological activity against breast cancer, pointing to possible applications in cancer research and treatment (Titi et al., 2020).

Material Science and Other Applications

  • High-Energy Density Materials : Pyrazole derivatives have been evaluated for their potential as high-energy density materials, indicating possible applications in material sciences (Ravi et al., 2010).

  • Catalytic Applications : Studies on pyrazole derivatives in catalytic reactions, such as asymmetric allylic amination, demonstrate their potential in facilitating and influencing chemical reactions (Togni et al., 1996).

  • Application in Dyes and Pigments : Pyrazole derivatives are used in synthesizing novel heterocyclic disazo dyes, indicating applications in the dye and pigment industry (Karcı & Karcı, 2008).

Future Directions

The future directions for the study of “3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and detailed study of their biological activities and mechanisms of action. This could lead to the development of new drugs and therapies .

properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJRWZVZFWGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219836
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

CAS RN

1006448-59-4
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006448-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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